molecular formula C17H17N7O6 B11485973 N-(2-{[(2-methoxyphenyl)carbonyl]amino}ethyl)-3-[(3-nitro-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazole-5-carboxamide

N-(2-{[(2-methoxyphenyl)carbonyl]amino}ethyl)-3-[(3-nitro-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazole-5-carboxamide

Cat. No.: B11485973
M. Wt: 415.4 g/mol
InChI Key: UJQRCPMCWKEYFS-UHFFFAOYSA-N
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Description

2-METHOXY-N-[2-({3-[(3-NITRO-1H-PYRAZOL-1-YL)METHYL]-1,2,4-OXADIAZOL-5-YL}FORMAMIDO)ETHYL]BENZAMIDE is a complex organic compound featuring multiple functional groups, including methoxy, nitro, pyrazole, oxadiazole, and benzamide moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-METHOXY-N-[2-({3-[(3-NITRO-1H-PYRAZOL-1-YL)METHYL]-1,2,4-OXADIAZOL-5-YL}FORMAMIDO)ETHYL]BENZAMIDE typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include:

    Formation of the Pyrazole Ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Nitro Group: Nitration reactions using nitric acid or other nitrating agents.

    Formation of the Oxadiazole Ring: Cyclization reactions involving hydrazides and carboxylic acids or their derivatives.

    Coupling Reactions: The final step involves coupling the intermediate compounds to form the target molecule, often using reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

2-METHOXY-N-[2-({3-[(3-NITRO-1H-PYRAZOL-1-YL)METHYL]-1,2,4-OXADIAZOL-5-YL}FORMAMIDO)ETHYL]BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the molecule.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, platinum.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can introduce various functional groups.

Scientific Research Applications

2-METHOXY-N-[2-({3-[(3-NITRO-1H-PYRAZOL-1-YL)METHYL]-1,2,4-OXADIAZOL-5-YL}FORMAMIDO)ETHYL]BENZAMIDE has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its diverse functional groups.

    Biological Studies: Investigation of its biological activity, including antimicrobial and anticancer properties.

    Materials Science: Use in the development of novel materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 2-METHOXY-N-[2-({3-[(3-NITRO-1H-PYRAZOL-1-YL)METHYL]-1,2,4-OXADIAZOL-5-YL}FORMAMIDO)ETHYL]BENZAMIDE involves interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to various enzymes and receptors, potentially inhibiting or activating biological processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    3-NITRO-1H-PYRAZOLE: Shares the pyrazole and nitro functional groups.

    1,2,4-OXADIAZOLE DERIVATIVES: Similar heterocyclic structure.

    BENZAMIDE DERIVATIVES: Similar amide functional group.

Uniqueness

2-METHOXY-N-[2-({3-[(3-NITRO-1H-PYRAZOL-1-YL)METHYL]-1,2,4-OXADIAZOL-5-YL}FORMAMIDO)ETHYL]BENZAMIDE is unique due to the combination of its functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C17H17N7O6

Molecular Weight

415.4 g/mol

IUPAC Name

N-[2-[(2-methoxybenzoyl)amino]ethyl]-3-[(3-nitropyrazol-1-yl)methyl]-1,2,4-oxadiazole-5-carboxamide

InChI

InChI=1S/C17H17N7O6/c1-29-12-5-3-2-4-11(12)15(25)18-7-8-19-16(26)17-20-13(22-30-17)10-23-9-6-14(21-23)24(27)28/h2-6,9H,7-8,10H2,1H3,(H,18,25)(H,19,26)

InChI Key

UJQRCPMCWKEYFS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C(=O)NCCNC(=O)C2=NC(=NO2)CN3C=CC(=N3)[N+](=O)[O-]

Origin of Product

United States

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